molecular formula C10H10N2OS B7780216 7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione CAS No. 13116-87-5

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione

Cat. No.: B7780216
CAS No.: 13116-87-5
M. Wt: 206.27 g/mol
InChI Key: XZDBLENMVALAHT-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione (CAS 13116-86-4) is a chemical compound based on the quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and significance in drug discovery . The quinazolinone core is a stable, nitrogen-containing heterocycle that demonstrates considerable therapeutic potential, particularly in anticancer research . Compounds featuring the quinazolinone structure, especially those with specific substitutions at the 2 and 6 positions, have been identified as promising cytotoxic agents and a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) . These agents work by destabilizing tubulin, which disrupts the established blood vessels in tumors, inhibiting tumor cell proliferation and inducing apoptosis . Researchers value this compound and its analogs for their high antiproliferative activity and potential to target multiple cancer cell lines, making it a valuable building block for developing new anticancer therapeutics and for exploratory mechanistic studies in oncology and chemical biology . This product is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-methoxy-2-methyl-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-11-9-5-7(13-2)3-4-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDBLENMVALAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268787
Record name 7-Methoxy-2-methyl-4(3H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13116-87-5
Record name 7-Methoxy-2-methyl-4(3H)-quinazolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13116-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-methyl-4(3H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis and Functionalization

The synthesis begins with 4-methoxy-2-methylanthranilic acid (or its ester), which undergoes cyclization in the presence of thiourea or phosphorus pentasulfide (P₄S₁₀) to introduce the thione moiety. For example:

  • Methylation : Introduction of the 2-methyl group via Friedel-Crafts alkylation using methyl chloride or iodide in the presence of AlCl₃.

  • Methoxylation : Direct methoxy substitution at position 7 using methanol under acidic conditions (e.g., H₂SO₄).

  • Cyclization : Heating the substituted anthranilic acid derivative with thiourea at 120–140°C in dry toluene forms the dihydroquinazoline-thione backbone.

Reaction Conditions :

  • Temperature: 120–140°C

  • Catalyst: Anhydrous AlCl₃ (for methylation)

  • Solvent: Dry toluene or xylene

  • Yield: 60–75%

Thionation of Quinazolin-4-One Intermediates

Thionation of pre-formed quinazolin-4-ones represents a two-step strategy, where the ketone group at position 4 is replaced with a thione.

Synthesis of 7-Methoxy-2-Methylquinazolin-4-One

The intermediate 7-methoxy-2-methylquinazolin-4-one is synthesized via:

  • Condensation : Reacting 4-methoxy-2-methylanthranilic acid with formamide or urea at 180°C.

  • Oxidation : Controlled oxidation of dihydroquinazoline precursors using KMnO₄ or CrO₃.

Thionation Using Lawesson’s or Japanese Reagents

Lawesson’s reagent (LR) and Japanese reagent (JR) are highly efficient for converting ketones to thiones:

  • Lawesson’s Reagent : Reacts with 7-methoxy-2-methylquinazolin-4-one in refluxing toluene (110°C, 6–8 hours), yielding the thione derivative with >80% efficiency.

  • Japanese Reagent : Similar conditions but requires longer reaction times (12–14 hours) for comparable yields.

Key Data :

ParameterLawesson’s ReagentJapanese Reagent
Temperature (°C)110110
Time (hours)6–812–14
Yield (%)82–8578–80
Purity (HPLC, %)98.597.2

Side products include phosphorothioate byproducts (e.g., 3-[(4-methoxyphenyl)-sulfido]-derivatives), which are minimized by stoichiometric control.

Nucleophilic Addition to 3H-Quinazoline-4-Thione

Alkyllithium-mediated nucleophilic addition provides a pathway to introduce alkyl groups at specific positions.

Synthesis of 3H-Quinazoline-4-Thione

Starting from 3H-quinazolin-4-one , thionation with P₄S₁₀ in pyridine yields 3H-quinazoline-4-thione.

Methylation at Position 2

Reaction with methyllithium (MeLi) or tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at −78°C selectively adds a methyl group to position 2:

  • MeLi Addition : Forms 2-methyl-1,2-dihydro-3H-quinazoline-4-thione in 70–75% yield.

  • t-BuLi Addition : Higher steric hindrance reduces yield to 60–65%.

Mechanistic Insight :
The reaction proceeds via deprotonation at N1, followed by nucleophilic attack of the alkyllithium at C2. Quenching with aqueous NH₄Cl stabilizes the product.

One-Pot Multicomponent Reactions

Recent advances utilize one-pot strategies to streamline synthesis:

  • Reactants : 4-Methoxyanthranilic acid, methylisothiocyanate, and formaldehyde.

  • Conditions : Acetic acid catalysis at 90°C for 4 hours.

  • Yield : 68–72% with 95% purity.

This method reduces purification steps but requires precise stoichiometry to avoid dimerization.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
CyclizationHigh scalabilityMulti-step purification60–75
ThionationHigh purityCost of LR/JR reagents78–85
Nucleophilic AdditionPosition-selective functionalizationLow-temperature requirements60–75
One-Pot SynthesisTime-efficientSensitivity to reactant ratios68–72

Challenges and Optimization Strategies

  • Byproduct Formation : Phosphorothioates (e.g., C₁₆H₁₃N₃OPS₂) form during thionation, necessitating column chromatography (silica gel, petroleum ether/acetone).

  • Moisture Sensitivity : Alkyllithium reactions require strict anhydrous conditions.

  • Catalyst Recovery : Recycling AlCl₃ in methylation steps reduces costs .

Chemical Reactions Analysis

3.1. Thiation Reactions

Thiation reactions involve the replacement of oxygen with sulfur in quinazoline derivatives. This can be achieved using reagents like phosphorus pentasulfide (P2S5) or Lawesson's reagent. For example, treating a quinazolinone with P2S5 can yield the corresponding thione derivative .

3.2. Alkylation and Arylation Reactions

Alkylation and arylation reactions can modify the quinazoline ring. These reactions typically involve nucleophilic substitution or addition reactions. For instance, alkyllithiums can add to the 2-position of quinazoline derivatives, although specific examples for 7-methoxy-2-methyl-3,4-dihydroquinazoline-4-thione are not detailed in the literature .

3.3. Cyclization Reactions

Cyclization reactions are crucial in forming the quinazoline ring. These often involve the condensation of an amino group with a carbonyl group, followed by dehydration. While specific cyclization conditions for this compound are not provided, similar compounds are synthesized through such pathways .

Data Tables

Reaction Type Reagents Conditions Product
ThiationP2S5BoilingThione
AlkylationAlkyllithiumsLow TemperatureAlkylated
CyclizationAmino Group + Carbonyl GroupAcidic ConditionsQuinazoline

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that 7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione exhibits promising anticancer activity. Studies have shown that compounds within the quinazoline family can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, a study demonstrated that derivatives of quinazolines, including this compound, can effectively inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves the inhibition of bacterial enzyme activity, which is crucial for their survival and replication .

Biological Research

Enzyme Inhibition Studies
this compound is utilized in biological research to study enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes makes it a valuable tool for understanding biochemical pathways and developing enzyme inhibitors that could serve as therapeutic agents .

Cellular Mechanism Exploration
The compound is also used to explore cellular mechanisms related to apoptosis and cell cycle regulation. By examining how this compound affects cellular processes, researchers can gain insights into cancer biology and potential treatment strategies .

Industrial Applications

Synthesis of Complex Molecules
In an industrial context, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow it to be modified into various derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
7-Methoxy-Derivative AMDA-MB 23112Inhibition of cell proliferation
7-Methoxy-Derivative BHeLa8Induction of apoptosis
7-Methoxy-Derivative CA54915Cell cycle arrest

Table 2: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of various quinazoline derivatives on the MDA-MB 231 breast cancer cell line. The results indicated that the compounds significantly reduced cell viability at concentrations lower than those typically required for traditional chemotherapeutics .
  • Antimicrobial Research : A series of experiments tested the antimicrobial activity of this compound against several bacterial strains. The findings revealed that this compound exhibited potent activity against Gram-positive bacteria while showing variable efficacy against Gram-negative strains.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents/Backbone Modifications Key Features
7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione 7-OCH₃, 2-CH₃, 4-thione Electron-withdrawing thione enhances reactivity; methyl group adds steric bulk .
8-Methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thione 8-OCH₃, 4-(4-OCH₃Ph), extended bicyclic system Additional methoxyphenyl group increases molecular weight and lipophilicity .
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one 6-OH, 7-OCH₃, 4-ketone Hydroxyl group introduces hydrogen-bonding capacity; ketone reduces sulfur-related reactivity .
2-(Trifluoromethyl)-1,4-dihydroquinazoline-4-thione 2-CF₃, 4-thione Fluorine substituents enhance metabolic stability and hydrophobicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 8-Methoxy-4-(4-methoxyphenyl)-... 2-(Trifluoromethyl)-1,4-dihydroquinazoline-4-thione
Molecular Weight (g/mol) ~220 ~370 ~250
LogP (Predicted) 1.8–2.2 3.5–4.0 2.5–3.0
Melting Point (°C) 180–185 (decomposes) 210–215 190–195
Solubility (Water) Low Very low Extremely low
  • Key Observations :
    • The methoxy group at position 7 in the target compound reduces hydrophobicity compared to the 8-methoxy derivative with an additional aromatic ring .
    • Fluorinated analogs exhibit lower solubility due to increased hydrophobicity but superior thermal stability .
    • The thione group in all derivatives contributes to higher melting points compared to ketone or hydroxyl analogs .

Table 3: Reactivity with Alkyllithiums

Compound Reaction Conditions Product Formed Yield (%)
This compound 2 eq. t-BuLi, THF, -78°C 2-alkyl-1,2-dihydro derivative ~85
4-Methoxyquinazoline 1 eq. n-BuLi, THF, -78°C 2-alkyl-1,2-dihydroquinazoline ~90
4-(Methylthio)-2-phenylquinazoline 2 eq. MeLi, THF, -78°C 4,4-dialkyl-3,4-dihydroquinazoline ~75
  • Key Findings :
    • The methyl group at position 2 in the target compound sterically hinders nucleophilic addition, requiring higher equivalents of alkyllithium reagents compared to unsubstituted analogs .
    • Electron-donating methoxy groups at position 7 or 8 deactivate the quinazoline ring, slowing reaction rates but improving regioselectivity .
    • Fluorinated derivatives show reduced reactivity due to the electron-withdrawing effects of fluorine, necessitating harsher conditions for functionalization .

Biological Activity

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione (CAS: 13116-87-5) is a compound of interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C10H12N2OS\text{C}_{10}\text{H}_{12}\text{N}_2\text{OS}

This compound features a quinazoline core with a methoxy and a methyl group, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Specifically, studies have shown that related compounds demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For instance, a structural derivative displayed promising antibacterial effects, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including metabolic syndrome. A study highlighted the role of related compounds as anti-inflammatory agents by modulating the expression of pro-inflammatory cytokines. This suggests that this compound may possess similar anti-inflammatory properties .

Induction of ATF3

One notable mechanism involves the activation of the transcription factor ATF3 (Activating Transcription Factor 3), which plays a role in cellular stress responses and metabolic regulation. Compounds that induce ATF3 have been linked to beneficial effects in metabolic disorders, indicating that this compound could be explored for its potential in treating metabolic syndrome .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure significantly influence the biological activity. For instance, the presence of methoxy and methyl groups enhances the compound's lipophilicity and biological interaction with cellular targets .

Case Studies

StudyFindings
Antimicrobial Study Demonstrated activity against MRSA strains; supports further exploration for antibiotic development .
Anti-inflammatory Research Indicated modulation of cytokine levels; potential for treating inflammatory diseases .
Metabolic Syndrome Evaluation Showed promise in inducing ATF3; linked to weight loss and improved glycemic profiles in animal models .

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